Mannuronate oligosaccharides DP20-DP35
Description
Definition and Structural Characteristics of Mannuronate Oligosaccharides (MAOS) as Oligosaccharide Blocks
Mannuronate oligosaccharides are linear polymers consisting of β-D-mannuronic acid units linked by β-1,4-glycosidic bonds. Their fundamental structure is a chain of repeating mannuronic acid monomers. The defining characteristic of a mannuronate oligosaccharide is its composition, being rich in M-blocks.
Significance of Degree of Polymerization (DP) in Oligosaccharide Research, Specifically DP20-DP35
The degree of polymerization (DP) is a critical parameter in oligosaccharide research, as it refers to the number of monomeric units in the oligosaccharide chain. The biological activities of oligosaccharides are often closely linked to their DP, as the chain length can influence factors such as solubility, viscosity, and the ability to bind to specific receptors on cell surfaces. nih.gov
In the context of MAOS, the DP20-DP35 range represents a class of higher molecular weight oligosaccharides. Research suggests that the biological effects of alginate oligosaccharides can be size-dependent. For instance, a study on the immunomodulatory effects of mannuronate oligomers found that those with a degree of polymerization between 20 and 24 were effective in enhancing the defense mechanisms against human leukemia cells. mdpi.com This finding underscores the importance of investigating specific DP ranges, such as DP20-DP35, to uncover unique bioactivities that may not be present in their lower DP counterparts. The controlled preparation of oligosaccharides with a defined DP is crucial for establishing clear structure-activity relationships. nih.govresearchgate.net
Overview of Academic Research Trajectories for MAOS
Academic research on mannuronate oligosaccharides has followed a trajectory from general studies on mixed alginate oligosaccharides to more focused investigations into the specific roles of M-blocks and the influence of their degree of polymerization. Initial research highlighted the broad spectrum of biological activities of AOS, including antioxidant, anti-inflammatory, immunomodulatory, and prebiotic properties. vliz.benih.gov
Subsequent studies began to differentiate between the effects of mannuronic acid-rich and guluronic acid-rich oligosaccharides, revealing that the monomeric composition significantly impacts bioactivity. For example, some studies have suggested that mannuronate oligomers may be more effective inducers of certain cytokines compared to guluronate oligomers. mdpi.com
Current and future research is increasingly focused on the precise characterization of MAOS with specific DPs to unlock their full therapeutic and functional potential. This includes the development of advanced enzymatic and chemical methods for the targeted production of MAOS with defined chain lengths. nih.govresearchgate.net The investigation into the mechanisms of action of these specific oligosaccharides at a molecular level is a key area of ongoing research.
Detailed Research Findings
The biological activities of Mannuronate Oligosaccharides are a subject of ongoing investigation. The following table summarizes some of the key research findings.
| Research Area | Investigated Compound | Degree of Polymerization (DP) | Key Findings |
| Immunomodulation | Mannuronate oligomers | 20-24 | Enhanced defense mechanisms against human leukemia cells by upregulating cytotoxic cytokine synthesis in human mononuclear cells. mdpi.com |
| Hyperuricemia | Mannuronate oligosaccharides (MOS) | Not specified | Significantly reduced serum uric acid levels in hyperuricemic mice, alleviated kidney inflammation, and modulated gut microbiota. nih.gov |
| Neuroprotection | Unsaturated mannuronate oligosaccharide (MOS) | Not specified | Attenuated tauopathy in cell models by inhibiting Tau protein aggregation and enhancing autophagy. elicityl-oligotech.com |
Influence of Degree of Polymerization on Bioactivity
The degree of polymerization is a critical factor influencing the biological effects of Mannuronate Oligosaccharides.
| Bioactivity | Influence of Degree of Polymerization (DP) |
| Immunostimulatory Effects | Shorter AOS (DP 2 to 5) showed better nonspecific immunostimulatory effects on sea cucumber compared to larger AOS (DP 5 to 20). sci-hub.ru |
| Antioxidant Activity | The antioxidant activity of laminaran (B1674438) oligosaccharides was found to be dependent on their DP, with DP3-5 exhibiting higher radical scavenging activity than DP2. frontiersin.org |
| Prebiotic Effects | Lower DP oligosaccharides are generally associated with faster growth of probiotic bacteria. frontiersin.org |
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis from Chorda filum. Sodium salt. |
Origin of Product |
United States |
Synthetic and Isolation Methodologies for Mannuronate Oligosaccharides Dp20 Dp35
Enzymatic Depolymerization Strategies from Alginate
Enzymatic methods offer a highly specific and mild approach to degrading alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and its C5 epimer, α-L-guluronic acid (G). ox.ac.uknih.gov To produce mannuronate-rich oligosaccharides, enzymes with a preference for cleaving the bonds within polymannuronate (polyM) blocks are essential.
Alginate lyases are a class of enzymes that cleave alginate via a β-elimination mechanism, creating a double bond at the non-reducing end of the resulting oligosaccharide. researchgate.netwikipedia.org These enzymes are categorized into various polysaccharide lyase (PL) families in the Carbohydrate-Active enZymes (CAZy) database. nih.gov Based on their substrate preference, they are broadly classified as poly-G specific, poly-M specific (EC 4.2.2.3), or bifunctional. wikipedia.org
For the production of MAOS, poly-M specific lyases are crucial. These enzymes preferentially cleave the glycosidic bonds within the polyM blocks of the alginate chain. Members of PL families 5, 7, 14, and 17 have been identified as having poly-M specificity. nih.gov For instance, a lyase from the gastropod Aplysia kurodai, AkAly30, is a member of the PL-14 family and shows a distinct preference for polymannuronate. nih.gov Similarly, BcelPL6 from the human gut bacterium Bacteroides cellulosilyticus is a PL6 family lyase that is specific for M-blocks. nih.gov
The characterization of these enzymes involves determining their optimal pH, temperature, and stability, as well as their precise mode of action (endo- or exo-lytic). Endo-acting lyases cleave bonds randomly within the polysaccharide chain, which initially releases a variety of larger oligosaccharides. nih.gov In contrast, exo-lyases cleave monomers from the chain's end. wikipedia.org Most poly-M lyases used for producing oligosaccharides are endolytic. nih.gov The final products of extensive hydrolysis are often small, ranging from disaccharides to heptasaccharides (DP2-DP7). nih.gov
| Enzyme (Source) | Polysaccharide Lyase (PL) Family | Specificity | Primary Products (DP) |
|---|---|---|---|
| BcelPL6 (Bacteroides cellulosilyticus) | PL6 | Poly-M | 2-7 |
| AkAly30 (Aplysia kurodai) | PL-14 | Poly-M | Mainly 2-3 |
| Aly35 (Vibrio sp.) | PL7 | Bifunctional (Poly-M and Poly-G) | Not specified |
Achieving a high yield of large oligosaccharides in the DP20-DP35 range requires careful control over the hydrolysis process to prevent complete degradation into smaller fragments. Key parameters for optimization include enzyme-to-substrate ratio, temperature, pH, and reaction time. Lowering the enzyme concentration and shortening the hydrolysis time can favor the production of higher molecular weight oligosaccharides.
However, traditional batch hydrolysis often results in a broad distribution of product sizes. nih.gov To achieve a more controlled production of intermediate-sized oligosaccharides, advanced methods like enzymatic membrane reactors (EMRs) can be employed. dtu.dk An EMR integrates the enzymatic reaction with a membrane-based separation, allowing for the continuous removal of products of a certain size while retaining the larger substrate and the enzyme. dtu.dk This prevents further degradation of the desired oligosaccharides once they are formed.
Even with optimized conditions, obtaining a narrow DP range like 20-35 typically requires a subsequent fractionation step. Techniques such as size-exclusion chromatography (SEC) are necessary to separate the complex mixture of oligosaccharides based on their molecular weight and isolate the desired fraction. nih.gov
Alginate lyases are sourced from a wide variety of organisms, including marine and terrestrial bacteria, fungi, algae, and some marine mollusks. nih.gov Bacteria, such as species from Vibrio, Pseudomonas, and Bacillus, are particularly rich sources. acs.org However, the natural production levels of these enzymes can be low.
To overcome this limitation, genetic engineering techniques are widely used. The genes encoding for specific alginate lyases are often cloned and expressed in heterologous hosts, most commonly Escherichia coli. acs.org This allows for the high-level production of purified enzymes, facilitating their characterization and use in the controlled depolymerization of alginate for MAOS production.
Chemical Synthesis Approaches for Defined Mannuronate Oligosaccharide Structures
While enzymatic methods are effective for producing mixtures of oligosaccharides, chemical synthesis offers unparalleled precision for creating structurally defined MAOS of a specific length and with specific modifications. This is crucial for studying structure-activity relationships. However, the chemical synthesis of oligosaccharides, especially those containing the β-mannuronic acid linkage, is notoriously challenging. nih.gov
The primary hurdle in synthesizing MAOS is the stereocontrolled formation of the β-(1→4)-glycosidic bond between mannuronic acid units. The 1,2-cis configuration of this linkage is thermodynamically less favorable than the α-anomer. nih.gov Several strategies have been developed to overcome this challenge.
One successful approach involves using a mannose donor with a 4,6-O-benzylidene acetal (B89532) protecting group. This conformationally locks the pyranose ring, favoring the formation of the β-linkage during glycosylation. nih.gov Another sophisticated method is the use of neighboring-group participation, where a temporary protecting group at the C2 position assists in directing the incoming glycosyl acceptor to the β-face of the donor. nih.gov More recent methods have also explored using the C5-carboxylate group of the mannuronic acid donor itself to direct the stereoselectivity of the glycosylation towards the β-anomer. acs.orgnih.gov
To streamline the lengthy process of building long oligosaccharide chains, solid-phase oligosaccharide synthesis (SPOS) has been adapted for MAOS production. nih.govrsc.org In SPOS, the first sugar unit is attached to a solid support (like a resin), and subsequent sugar units are added in a stepwise fashion. nih.gov This simplifies the purification process, as excess reagents can be washed away after each step. Automated solid-phase synthesizers have been developed that can produce β-mannuronic acid alginates up to a dodecasaccharide (DP12). nih.govresearchgate.net
For synthesizing even larger structures like those in the DP20-DP35 range, a convergent assembly strategy is more efficient. nih.gov This approach involves synthesizing smaller oligosaccharide fragments (e.g., di- or tetrasaccharides) first, which are then coupled together to form the final, larger molecule. This method reduces the number of linear steps required and is generally higher yielding. A notable achievement using a highly convergent approach was the first chemical synthesis of a β-mannuronic acid alginate hexadecasaccharide (DP16), the longest synthetic polymannuronic acid reported to date. rsc.org This demonstrates the power of convergent synthesis to access high-DP mannuronate oligosaccharides that would be difficult to obtain by other means.
| Synthesis Method | Achieved Oligomer Length (DP) | Key Features |
|---|---|---|
| Automated Solid-Phase Synthesis | Up to 12 | Automated, simplified purification, good for moderate lengths. nih.gov |
| Convergent Solution-Phase Synthesis | Up to 16 | Efficient for very long chains, combines pre-made blocks. rsc.org |
| Automated Solution-Phase Synthesis | Up to 6 | Uses a fluorous-tag for purification instead of a solid support. acs.orgnih.gov |
Structural Characterization and Conformational Analysis of Mannuronate Oligosaccharides Dp20 Dp35
Spectroscopic and Spectrometric Elucidation Techniques
Modern analytical methods provide in-depth information on the primary structure and three-dimensional shape of mannuronate oligosaccharides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkages, Sequence, and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and conformational analysis of oligosaccharides. glycoforum.gr.jpnih.gov It provides detailed information at an atomic level regarding the composition of sugar residues, as well as the positions and configurations of glycosidic linkages. glycoforum.gr.jp For mannuronate oligosaccharides, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to determine their intricate structures.
Key NMR parameters such as chemical shifts and spin-spin coupling constants are instrumental in defining the covalent structure of these molecules. glycoforum.gr.jp For instance, the chemical shifts of anomeric protons and carbons can help in assigning the α- or β-configuration of the glycosidic bonds. Furthermore, techniques like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed to assign the proton and carbon signals of each mannuronic acid residue within the oligosaccharide chain. researchgate.net
Conformational analysis of oligosaccharides in solution is also heavily reliant on NMR data, as these molecules are generally difficult to crystallize. glycoforum.gr.jp The conformation is primarily defined by the torsion angles around the glycosidic linkages. glycoforum.gr.jp Nuclear Overhauser Effect (NOE) data, obtained from experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-space correlations between protons, which can be translated into distance restraints to define the spatial arrangement of the residues. researchgate.net Additionally, trans-glycosidic J-coupling constants can offer valuable insights into the conformational properties of the glycosidic linkages. nd.edu
Key NMR Data for Mannuronate Oligosaccharide Analysis:
| NMR Technique | Information Obtained | Relevance to Mannuronate Oligosaccharides DP20-DP35 |
| 1H NMR | Anomeric proton chemical shifts and coupling constants. | Determination of α/β configuration of glycosidic linkages. |
| 13C NMR | Anomeric carbon chemical shifts. | Confirmation of linkage positions and anomeric configuration. |
| COSY/TOCSY | Through-bond proton-proton correlations. | Assignment of proton resonances within each mannuronic acid residue. |
| HSQC/HMBC | One-bond and long-range proton-carbon correlations. | Complete assignment of proton and carbon spectra; identification of linkage sites. |
| NOESY/ROESY | Through-space proton-proton correlations (NOEs). | Determination of inter-residue distances and conformational preferences around glycosidic bonds. |
Mass Spectrometry (MS) for Molecular Weight Determination and Compositional Analysis
Mass spectrometry (MS) is an essential technique for the analysis of oligosaccharides, providing crucial information on their molecular weight and composition. nih.gov For large mannuronate oligosaccharides like those in the DP20-DP35 range, specific MS techniques are employed to handle their size and complexity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, non-volatile, and thermally labile molecules such as oligosaccharides. researchgate.net It allows for the generation of multiply charged ions from the analyte molecules in solution, which brings their mass-to-charge (m/z) ratios into the detection range of most mass spectrometers. This capability is particularly advantageous for determining the molecular weights of high-DP mannuronate oligosaccharides. The resulting mass spectrum displays a distribution of charge states for each oligosaccharide species, from which the molecular weight can be accurately calculated.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the analysis of large biomolecules. nih.gov In MALDI-TOF MS, the oligosaccharide sample is co-crystallized with a matrix compound that absorbs energy from a laser, leading to the desorption and ionization of the analyte molecules, typically as singly charged species. nih.govresearchgate.net This method is highly effective for determining the molecular weight distribution of a mixture of mannuronate oligosaccharides and can be used to analyze oligosaccharides up to 34-mer and beyond. nih.gov The choice of matrix is critical for obtaining high-quality spectra, with mixtures of compounds like 2,5-dihydroxybenzoic acid (DHB) and 1-hydroxy isoquinoline (HIC) showing improved performance for oligosaccharide analysis. researchgate.net
Comparison of ESI-MS and MALDI-TOF MS for Mannuronate Oligosaccharide Analysis:
| Technique | Ionization Process | Typical Ions Formed | Advantages for DP20-DP35 Mannuronates | Considerations |
| ESI-MS | Soft ionization from solution phase. | Multiply charged ions [M+nH]n+ or [M-nH]n-. | Accurate molecular weight determination of high mass compounds. | Spectrum can be complex due to multiple charge states. |
| MALDI-TOF MS | Laser-induced desorption/ionization from a solid matrix. | Primarily singly charged ions [M+Na]+ or [M+K]+. researchgate.net | Simple spectra, good for analyzing mixtures and determining molecular weight distribution. | Matrix selection and sample preparation are crucial for good results. researchgate.net |
Tandem mass spectrometry (MS/MS) is a vital tool for elucidating the sequence of oligosaccharides. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a particular DP mannuronate oligosaccharide) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions are then mass-analyzed to produce a tandem mass spectrum.
The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z-type ions, which provide sequence information from the non-reducing and reducing ends, respectively. researchgate.net Cross-ring cleavages, designated as A and X-type ions, can also occur and provide information about the linkage positions of the monosaccharide residues. researchgate.net For alginate-derived oligosaccharides, specific fragmentation patterns can help distinguish between mannuronic and guluronic acid residues within a sequence. researchgate.net
Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations serve as powerful complements to experimental techniques for studying the three-dimensional structures and dynamics of oligosaccharides. nih.govnih.gov These methods provide insights into the conformational landscape of mannuronate oligosaccharides that are often inaccessible by experimental means alone.
Molecular dynamics simulations can model the behavior of these oligosaccharides in solution over time, revealing their preferred conformations and the flexibility of their glycosidic linkages. nih.govresearchgate.net By applying force fields specifically parameterized for carbohydrates, such as GLYCAM or those within AMBER and CHARMM, it is possible to simulate the dynamic behavior of mannuronate oligosaccharides of DP20-DP35. gu.se
These simulations can help to:
Predict the most stable conformations of the oligosaccharide chains.
Analyze the hydrogen bonding patterns, both intramolecularly and with surrounding solvent molecules.
Refine structures determined by NMR by using simulation-derived information to complement experimental restraints. nih.gov
The combination of experimental data from NMR and MS with the detailed insights from computational modeling provides a comprehensive understanding of the structural and conformational properties of mannuronate oligosaccharides with a degree of polymerization from 20 to 35.
Theoretical Approaches for Oligosaccharide Conformation and Flexibility
The inherent flexibility of oligosaccharides, arising from the rotation around glycosidic linkages, presents a significant challenge to their structural elucidation. While experimental techniques like NMR spectroscopy provide valuable insights, theoretical and computational approaches are indispensable for a detailed atomic-level understanding of the conformational preferences and dynamics of large oligosaccharides such as mannuronte DP20-DP35.
Computational Modeling and Force Fields: The accuracy of MD simulations heavily relies on the quality of the force field used. Several force fields, such as GLYCAM and CHARMM, have been specifically parameterized for carbohydrates. These force fields are developed using quantum mechanics calculations and validated against experimental data. For mannuronte oligosaccharides, a suitable force field would be essential to accurately model the electrostatic interactions, van der Waals forces, and torsional potentials that govern their conformational behavior.
Density Functional Theory (DFT): For smaller fragments of the oligosaccharide chain, such as disaccharides or tetrasaccharides, density functional theory (DFT) can be employed to perform high-level quantum mechanical calculations. These calculations provide detailed information about the electronic structure and energetics of different conformations. A study on a tetrasaccharide of 1 → 4β-D-mannopyranuronate utilized DFT to analyze its vibrational spectra and molecular geometry. researchgate.net Such data can be used to parameterize and validate the force fields used in MD simulations of the larger DP20-DP35 chains.
Table 1: Theoretical Approaches for Studying Oligosaccharide Conformation
| Theoretical Approach | Description | Application to Mannuronate Oligosaccharides (DP20-DP35) | Key Insights |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational dynamics and flexibility. | Applicable for studying the overall shape, flexibility, and solvent interactions of the entire oligosaccharide chain. | Preferred glycosidic linkage angles, intramolecular hydrogen bonding, and hydrodynamic radius. |
| Computational Modeling & Force Fields | Utilizes parameterized energy functions (force fields) to calculate the potential energy of a molecular system as a function of its atomic coordinates. | Essential for performing MD simulations; force fields like GLYCAM and CHARMM can be adapted. | Accurate representation of interatomic forces, enabling reliable conformational sampling. |
| Density Functional Theory (DFT) | A quantum mechanical method for investigating the electronic structure of molecules, providing accurate energetic and geometric information. | Used for high-accuracy calculations on smaller fragments (e.g., disaccharides, tetrasaccharides) to validate force fields. researchgate.net | Detailed electronic structure, optimized geometries, and vibrational frequencies of conformational isomers. |
Correlation of Predicted Conformations with Observed Biological Activities
The biological activity of oligosaccharides is intimately linked to their three-dimensional structure. The specific arrangement of functional groups in space determines how these molecules interact with biological targets such as proteins and cell surface receptors. The conformational flexibility of oligosaccharides is also a key determinant of their biological properties. nih.gov
Structure-Activity Relationship (SAR): Understanding the structure-activity relationship (SAR) is a central goal of conformational analysis. For mannuronte oligosaccharides, the spatial presentation of the carboxyl groups and hydroxyl groups along the chain is expected to be a critical factor in their biological effects. For instance, the ability of certain alginate oligosaccharides (which contain mannuronte) to induce cytokine production in immune cells is likely dependent on a specific spatial arrangement of the uronic acid residues that allows for effective binding to cell surface receptors.
While direct correlations for mannuronte oligosaccharides of DP20-DP35 are still an active area of research, studies on related systems provide valuable insights. For example, the recognition of oligosaccharides by proteins, such as galectins, has been shown through MD simulations to be a highly dynamic process where the ligand explores various conformations before binding. nih.gov This highlights the importance of considering the entire conformational ensemble of an oligosaccharide when interpreting its biological activity.
Influence of Conformation on Immunomodulatory and Antitumor Activities: Mannuronate and guluronate oligomers with a degree of polymerization of 20-24 have been reported to enhance defense mechanisms against human leukemia cells by upregulating the synthesis of cytotoxic cytokines. The specific conformation of these long-chain oligosaccharides is thought to be crucial for their recognition by immune receptors, leading to the activation of downstream signaling pathways. A more extended and flexible conformation might allow for multivalent interactions with cell surface receptors, leading to enhanced signaling. Conversely, a more compact and rigid structure might be required for binding to specific protein pockets.
Table 2: Potential Correlation between Conformation and Biological Activity of Mannuronate Oligosaccharides (DP20-DP35)
| Biological Activity | Postulated Conformational Feature | Potential Mechanism of Action |
| Immunomodulation | Extended and flexible chain conformation | Multivalent binding to cell surface receptors (e.g., Toll-like receptors) on immune cells, leading to receptor clustering and activation. |
| Antitumor Activity | Specific spatial arrangement of carboxyl and hydroxyl groups | Recognition by and binding to specific receptors on cancer cells or immune cells, triggering apoptotic pathways or enhancing immune surveillance. |
| Antioxidant Activity | Accessible hydroxyl groups | The overall conformation influences the solvent accessibility of hydroxyl groups, which are key for scavenging free radicals. |
| Prebiotic Effects | Overall shape and size | The specific three-dimensional structure can influence the utilization of the oligosaccharide by specific gut bacteria. |
Biological Activities and Mechanistic Investigations of Mannuronate Oligosaccharides Dp20 Dp35 in Vitro and in Vivo Models
Immunomodulatory Properties
The ability of mannuronate oligosaccharides DP20-DP35 to modulate the immune system is a cornerstone of their therapeutic potential. Research has highlighted their capacity to interact with and activate key immune cells, influencing a cascade of downstream cellular and molecular events.
Modulation of Macrophage Activation and Cytokine Secretion Profiles
Studies have shown that mannuronate oligosaccharides with a degree of polymerization between 20 and 24 can stimulate human mononuclear cells. This activation leads to an enhanced defense mechanism, partly through the increased production of cytotoxic cytokines. nih.govmdpi.com A key cytokine involved in this response is Tumor Necrosis Factor-alpha (TNF-α), as the enhanced cytotoxic effects were observed to be inhibited by the presence of anti-TNF-α antibodies. nih.govmdpi.com While specific data on the induction of Interferon-gamma (IFN-γ) and Interleukin-12 (IL-12) by mannuronate oligosaccharides of DP20-DP35 is not extensively detailed in the available literature, the general immunomodulatory profile of alginate-derived oligosaccharides suggests a potential for broader cytokine modulation.
Induction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in Immune Cells
The activation of immune cells, particularly macrophages, by alginate oligosaccharides is often associated with the production of reactive oxygen species (ROS) and nitric oxide (NO). These molecules are crucial components of the innate immune response, acting as signaling molecules and contributing to the cytotoxic activity of immune cells against pathogens and tumor cells. While research on alginate oligosaccharides, in general, has demonstrated the induction of ROS and NO in murine macrophage cell lines like RAW264.7, specific studies focusing solely on mannuronate oligosaccharides of DP20-DP35 are less common. nih.gov However, it is a well-established principle that the immunostimulatory activity of many polysaccharides and their derivatives involves the generation of these reactive species.
Investigation of Involved Cell Signaling Pathways
The immunomodulatory effects of alginate oligosaccharides are underpinned by the activation of specific intracellular signaling pathways. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are known to be involved in the macrophage activation induced by these compounds. nih.gov The activation of these pathways leads to the transcription of genes encoding various pro-inflammatory mediators, including cytokines and enzymes responsible for NO production. Although detailed investigations into the specific roles of these pathways in the context of mannuronate oligosaccharides with a DP of 20-35 are not extensively documented, the established role of NF-κB and MAPK in the broader context of alginate oligosaccharide immunomodulation suggests their likely involvement.
Influence of DP, M/G Ratio, and Unsaturation on Immunomodulatory Efficacy
The structural characteristics of alginate oligosaccharides are critical determinants of their biological activity. The degree of polymerization (DP), the ratio of mannuronic acid to guluronic acid (M/G ratio), and the presence of an unsaturated structure at the non-reducing end all play significant roles in their immunomodulatory efficacy. nih.gov Studies on broader classes of alginate oligosaccharides have indicated that molecular size is a crucial factor, with different size ranges potentially eliciting distinct cellular responses. The specific impact of a DP in the 20-35 range for purely mannuronate oligosaccharides on their interaction with immune receptors and subsequent signaling requires more targeted investigation to fully elucidate structure-activity relationships.
Antimicrobial and Anti-Biofilm Activities
Beyond their immunomodulatory effects, mannuronate oligosaccharides have been explored for their potential to combat microbial growth and biofilm formation. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.
Inhibition of Bacterial Growth and Adhesion to Surfaces
Information specifically detailing the direct inhibition of bacterial growth and adhesion to surfaces by mannuronate oligosaccharides with a degree of polymerization of 20-35 is limited in the currently available scientific literature. While some studies on alginate oligosaccharides with varying structures have suggested antimicrobial and anti-biofilm potential, dedicated research focusing on this particular high-polymerization range of mannuronate oligosaccharides is needed to establish their efficacy and spectrum of activity against different bacterial species.
Disruption of Biofilm Formation and Structural Integrity across Microbial Species
Mannuronate oligosaccharides, particularly those derived from alginate, have demonstrated significant efficacy in disrupting the formation and integrity of bacterial biofilms, a key virulence factor in many persistent infections. Studies on alginate oligosaccharides (AOS) with a degree of polymerization around 19 (DPn 19), rich in mannuronic acid (OligoM), have shown a notable reduction in the growth and biofilm formation of Pseudomonas aeruginosa. nih.gov This anti-biofilm activity is crucial, as biofilms provide a protective environment for bacteria, shielding them from antibiotics and host immune responses. mdpi.comnih.gov
The mechanism of biofilm disruption involves interference with the extracellular polymeric substance (EPS) matrix, which is essential for the structural stability of the biofilm. mdpi.com While oligosaccharides rich in guluronic acid (OligoG) are also effective, M-block alginate oligosaccharides contribute to the disruption of biofilm formation, highlighting the therapeutic potential of mannuronate-rich fractions. nih.gov Research on enzymatically depolymerized mannuronate oligomers with a DP of 20-24 has further substantiated the anti-biofilm potential of these compounds. mdpi.com The disruption of biofilms by these oligosaccharides can render bacteria more susceptible to conventional antimicrobial treatments. nih.govsemanticscholar.org
Interactive Data Table: Effect of Mannuronate-rich Oligosaccharides on Biofilm Formation
| Compound | Microbial Species | Model | Key Findings | Reference |
|---|---|---|---|---|
| M-block Alginate Oligosaccharides (OligoM) DPn 19 | Pseudomonas aeruginosa | In vitro | Reduction in bacterial growth and disruption of biofilm formation. | nih.gov |
| Enzymatically depolymerized mannuronate oligomers DP20-24 | Human leukemia cells U937 | In vitro | Enhanced defense mechanisms against cancer cells. | mdpi.com |
| Alginate-derived oligosaccharides (AdO) | Pseudomonas aeruginosa | In vitro | Modification of biofilm assembly and reduction in resistance to antimicrobial therapy. | mdpi.com |
Mechanisms of Action Including Interaction with Cell Membranes/Walls and Motility Interference
The antimicrobial and anti-biofilm activities of mannuronate oligosaccharides are underpinned by several mechanisms, including direct interaction with bacterial cell structures and interference with essential functions like motility. Alginate oligosaccharides have been shown to interact with the outer membrane of Gram-negative bacteria. nih.gov Specifically, both guluronic acid-rich (OligoG) and mannuronic acid-rich (OligoM) oligosaccharides interact with the lipopolysaccharide (LPS) component of the P. aeruginosa cell envelope. nih.gov
This interaction with the cell surface is a critical step in their mechanism of action. nih.gov Furthermore, a reduction in bacterial motility has been observed following treatment with alginate oligosaccharides, which contributes to the inhibition of biofilm formation. mdpi.com By impeding the movement of bacteria, these oligosaccharides prevent the initial stages of biofilm development and colonization. nih.govnih.gov The binding to the cell surface can also hinder nutrient uptake and promote the disintegration of the cell membrane, further contributing to their antimicrobial effect. nih.gov
Synergistic Effects with Conventional Antimicrobial Agents
A significant aspect of the therapeutic potential of mannuronate oligosaccharides lies in their ability to act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant pathogens. Alginate oligosaccharides, including those with a high mannuronic acid content (OligoM DPn 19), have been shown to potentiate the activity of various antibiotics against P. aeruginosa. nih.gov This potentiation is particularly valuable in the context of rising antimicrobial resistance.
The proposed mechanism for this synergy involves the disruption of the biofilm structure by the oligosaccharides, which allows antibiotics greater access to the now more vulnerable planktonic bacteria. nih.gov Studies have demonstrated significant potentiation of antibiotics such as ceftazidime (B193861) against Klebsiella pneumoniae when co-administered with manno-oligosaccharides (MOS). nih.gov This adjuvant therapy approach could lead to lower effective doses of antibiotics, potentially reducing side effects and the development of further resistance. nih.gov
Interactive Data Table: Synergistic Antimicrobial Effects
| Oligosaccharide | Antibiotic | Microbial Species | Key Findings | Reference |
|---|---|---|---|---|
| M-block Alginate Oligosaccharides (OligoM) DPn 19 | Azithromycin | Pseudomonas aeruginosa (non-mucoid and mucoid strains) | Potentiation of antibiotic activity with enhanced anti-biofilm effect compared to OligoG. | nih.gov |
| Manno-oligosaccharides (MOS) | Ceftazidime | Klebsiella pneumoniae | Significant potentiation of the antibiotic's effectiveness. | nih.gov |
| Alginate Oligosaccharides (OligoG) | Various antibiotics | Multi-drug resistant bacteria | Potentiates the activity of certain antibiotics. | mdpi.com |
Anti-inflammatory Effects
Beyond their antimicrobial properties, mannuronate oligosaccharides exhibit significant anti-inflammatory activities, which have been demonstrated in various cellular and animal models.
Attenuation of Inflammatory Mediator Production in Cellular Models
In vitro studies using cellular models of inflammation, such as lipopolysaccharide (LPS)-activated RAW264.7 macrophages, have shown that alginate-derived oligosaccharides can effectively suppress the production of key inflammatory mediators. mdpi.comresearchgate.netnih.gov Specifically, guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) have been found to significantly attenuate the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (ROS). researchgate.netnih.gov They also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and PGE2, respectively. researchgate.netnih.gov
Furthermore, these oligosaccharides can reduce the secretion of pro-inflammatory cytokines. researchgate.netnih.gov Interestingly, while some studies highlight the potent anti-inflammatory effects of guluronate-rich fractions, other research indicates that mannuronate oligomers (DP 20-24) can induce the synthesis of cytokines like tumor necrosis factor-alpha (TNF-α) in human mononuclear cells, suggesting a complex, context-dependent immunomodulatory role. mdpi.com Alginate from Cystoseira crinita has also demonstrated anti-inflammatory activity in vivo, reducing serum levels of IL-1β, TNF-α, and IL-6 in rats. mdpi.com
Interactive Data Table: Attenuation of Inflammatory Mediators | Compound | Cellular Model | Key Findings | Reference | |---|---|---|---|---| | Guluronate Oligosaccharides (GOS-OD) | LPS-activated RAW264.7 macrophages | Attenuated production of NO, PGE2, and ROS; decreased expression of iNOS and COX-2; reduced secretion of pro-inflammatory cytokines. | researchgate.netnih.gov | | Mannuronate oligomers (DP 20-24) | Human mononuclear cells | Upregulated the synthesis of cytotoxic cytokines, including TNF-α. | mdpi.com | | Alginate from Cystoseira crinita | Rats with histamine-induced paw inflammation | Significant decrease in serum levels of IL-1β, TNF-α, and IL-6. | mdpi.com |
Regulation of Toll-like Receptor (TLR) and Associated Signaling Pathways
The anti-inflammatory effects of mannuronate and related oligosaccharides are closely linked to their ability to modulate Toll-like Receptor (TLR) signaling pathways, particularly TLR4, which is a key receptor for LPS. mdpi.comnih.gov Studies have shown that guluronate oligosaccharides (GOS) can be recognized by and upregulate TLR4 on macrophages, leading to the activation of downstream signaling pathways such as NF-κB and MAP kinases. nih.gov
Conversely, certain alginate-derived oligosaccharides have been shown to exert their anti-inflammatory effects by inhibiting the binding of LPS to the cell surface and attenuating the LPS-induced expression of TLR4. mdpi.comresearchgate.netnih.gov This dual role—both activating and inhibiting TLR signaling depending on the specific oligosaccharide structure and context—highlights the complexity of their immunomodulatory functions. Hyaluronic acid oligosaccharides have also been shown to suppress TLR3-dependent cytokine expression in a TLR4-dependent manner, suggesting a broader role for oligosaccharides in regulating TLR crosstalk. plos.org The anti-inflammatory activity of α-l-guluronic acid and β-d-mannuronic acid has been directly linked to the regulation of the TLR4 signaling pathway. mdpi.com
Impact on Neuroinflammation in Experimental Animal Models
The anti-inflammatory properties of alginate-derived oligosaccharides extend to the central nervous system, where they have shown potential in mitigating neuroinflammation, a common feature of neurodegenerative diseases. mdpi.comnih.gov While specific studies on mannuronate oligosaccharides of DP20-35 in animal models of neuroinflammation are limited, research on broader alginate-derived oligosaccharides (AdO) provides valuable insights.
In a mouse model of Alzheimer's disease, AdO has been shown to inhibit neuroinflammation by suppressing the activation of microglia and attenuating the production of inflammatory mediators. mdpi.com Pretreatment of microglial cells with AdO prior to stimulation with LPS and β-amyloid resulted in a significant inhibition of NO and PGE₂ production, as well as the expression of iNOS and COX-2. nih.gov This effect was associated with the attenuation of LPS-activated overexpression of TLR4 and the nuclear factor (NF)-κB. nih.gov Furthermore, AdO was found to promote the phagocytosis of β-amyloid by microglia through its interaction with TLR4. nih.gov Rodent models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), are commonly used to study these effects. nih.gov
Modulation of Gut Microbiota and Associated Host Interactions (in animal models)
Emerging research in animal models suggests that mannuronate oligosaccharides can significantly influence the complex ecosystem of the gut microbiota, leading to a cascade of effects on host physiology.
Selective Promotion of Beneficial Microbial Populations
Beyond broad shifts in microbiota composition, mannuronate oligosaccharides appear to selectively foster the growth of beneficial bacteria. In diet-induced obese mice, supplementation with mannan (B1593421) oligosaccharides (MOS) led to an increased abundance of health-associated genera such as Bifidobacterium and Lactobacillus. Furthermore, MOS treatment was able to counteract the high-fat diet-induced decline in other beneficial species, including Akkermansia muciniphila, Bacteroides acidifaciens, Lactobacillus gasseri, and Bifidobacterium pseudolongum. In a different context, glucuronomannan oligosaccharides (GMn) were reported to increase the populations of Roseburia and Prevotella in a mouse model.
Influence on Microbial Metabolite Production (e.g., Short-Chain Fatty Acids)
A key mechanism through which gut microbiota influences host health is through the production of metabolites, particularly short-chain fatty acids (SCFAs). Research has shown that administration of mannan oligosaccharides (MOS) to obese mice significantly increased the levels of SCFAs in both fecal and serum samples. This elevation in SCFAs was strongly correlated with beneficial metabolic outcomes, such as appetite suppression.
Exploration of the Gut-Brain Axis Modulation
The bidirectional communication between the gut and the brain, known as the gut-brain axis, is a critical area of research. Mannuronate oligosaccharides (MAOS) have been investigated for their role in this complex interplay. In a study on experimental colitis in mice, MAOS were found to alleviate both the intestinal inflammation and the associated secondary neurological dysfunction. The mechanism of this effect was linked to the modulation of the gut-brain axis, specifically through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.
Other Investigated Bioactivities (pre-clinical and cellular models)
In addition to their effects on the gut microbiota, the direct antioxidant potential of mannuronate-related oligosaccharides has been explored in various in vitro settings.
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant properties of oligosaccharides are often attributed to their ability to donate hydrogen and scavenge free radicals. Studies on various manno-oligosaccharides have demonstrated their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The antioxidant activity of polysaccharides has been shown to be significantly correlated with their mannose content. Research on oligosaccharides derived from Panax notoginseng has indicated that fractions with a lower molecular weight exhibit a greater DPPH radical scavenging ability. This suggests that the specific size of the oligosaccharide, such as the DP20-DP35 range, could be a critical determinant of its antioxidant potential.
| Research Area | Key Findings in Animal/In Vitro Models | Relevant Compounds Studied |
| Gut Microbiota Reshaping | Modulation of overall microbiota structure; decreased Firmicutes/Bacteroidetes ratio. | Mannuronate oligosaccharides (MAOS), Mannan oligosaccharides (MOS), Glucuronomannan oligosaccharides (GMn) |
| Promotion of Beneficial Bacteria | Increased abundance of Bifidobacterium, Lactobacillus, Akkermansia muciniphila, Bacteroides acidifaciens, Roseburia, Prevotella. | Mannan oligosaccharides (MOS), Glucuronomannan oligosaccharides (GMn) |
| SCFA Production | Increased fecal and serum levels of short-chain fatty acids. | Mannan oligosaccharides (MOS) |
| Gut-Brain Axis Modulation | Amelioration of colitis and secondary neurological dysfunction via TLR4/MyD88/NF-κB pathway inhibition. | Mannuronate oligosaccharides (MAOS) |
| Antioxidant Activity | DPPH and ABTS radical scavenging activity; correlation with mannose content and molecular weight. | Manno-oligosaccharides, Panax notoginseng oligosaccharides |
Effects on Metabolic Regulation in Animal Models (e.g., anti-obesity, anti-insulin resistance, anti-hyperuricemia)
Mannuronate oligosaccharides (MOS) have shown potential in regulating various metabolic disorders in animal models, including obesity, insulin (B600854) resistance, and hyperuricemia. The primary mechanisms appear to be linked to the modulation of gut microbiota and the regulation of key metabolic pathways.
Anti-Hyperuricemia:
In mouse models of hyperuricemia induced by potassium oxonate, oral administration of MOS has been shown to significantly reduce serum uric acid (SUA) levels. nih.gov One study demonstrated a decrease in SUA from 176.4 ± 7.9 µmol/L in the model group to 135.7 ± 10.9 µmol/L in the MOS-treated group. nih.gov This effect is attributed to the promotion of uric acid excretion. MOS has been found to regulate the protein levels of crucial renal and intestinal uric acid transporters, including GLUT9, URAT1, and ABCG2. nih.govnih.gov
Furthermore, MOS treatment has been observed to alleviate renal inflammation associated with hyperuricemia and modulate the composition of the gut microbiota. nih.gov Specifically, a decrease in the levels of the bacteria Tyzzerella has been noted. nih.gov The importance of the gut microbiota in the anti-hyperuricemic effect of MOS was confirmed in studies using antibiotic-treated mice, where the uric acid-lowering effect of MOS was diminished. nih.govnih.gov
Table 2: Effects of Mannuronate Oligosaccharides on Hyperuricemia in Mice This table is interactive. You can sort and filter the data.
| Parameter | Model Group | MOS-Treated Group | Key Finding | Reference |
|---|---|---|---|---|
| Serum Uric Acid (SUA) | 176.4 ± 7.9 µmol/L | 135.7 ± 10.9 µmol/L | Significant reduction in SUA levels | nih.gov |
| Renal Inflammation | Present | Alleviated | MOS reduces kidney inflammation | nih.gov |
| Gut Microbiota | Altered | Modulated (decreased Tyzzerella) | MOS influences gut bacteria composition | nih.gov |
| Uric Acid Transporters | Dysregulated | Regulated (GLUT9, URAT1, ABCG2) | MOS promotes uric acid excretion | nih.govnih.gov |
Anti-Obesity and Anti-Insulin Resistance:
While direct studies on mannuronate oligosaccharides with a DP of 20-35 for anti-obesity and anti-insulin resistance are limited, research on related unsaturated alginate oligosaccharides (UAOS) provides valuable insights. In high-fat diet (HFD)-induced obese mice, UAOS have been shown to significantly ameliorate metabolic abnormalities, including hyperlipidemia and insulin resistance. nih.gov
The beneficial effects of UAOS are strongly linked to their ability to modulate the gut microbiota. nih.gov UAOS treatment was found to selectively increase the relative abundance of beneficial bacteria, such as Lactobacillus and Akkermansia, while decreasing the abundance of inflammation-associated bacteria like Bacteroides and Parabacteroides. nih.gov The reversal of these positive metabolic effects by antibiotic administration underscores the critical role of the gut microbiome in the anti-obesity and insulin-sensitizing actions of these oligosaccharides. nih.gov
Neuroprotective Mechanisms in Experimental Systems
Mannuronate oligosaccharides (MOS) and related compounds have demonstrated significant neuroprotective effects in various in vitro and in vivo experimental models of neurodegenerative diseases. The mechanisms underlying these effects are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways, as well as modulation of protein aggregation.
In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cells, unsaturated MOS was found to suppress the expression of α-synuclein, a protein central to the pathology of Parkinson's. doaj.org The same study also highlighted the antioxidant activity of MOS, as evidenced by the suppression of reactive oxygen species generation and enhancement of superoxide (B77818) dismutase activity. doaj.org Furthermore, MOS inhibited apoptosis by modulating the Bax/Bcl-2 pathway and improving autophagy. doaj.org
In a mouse model of experimental colitis with secondary neurological dysfunction, mannuronate oligosaccharides (MAOS) were shown to provide neuroprotection by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov This pathway is a key player in the inflammatory cascade, suggesting that the neuroprotective effects of MAOS are, at least in part, due to their anti-inflammatory properties.
In the context of Alzheimer's disease, unsaturated MOS with a degree of polymerization from 2 to 11 (M2-M11) has been shown to inhibit the aggregation of amyloid-β oligomers and reduce the levels of amyloid precursor protein (APP) and BACE1 in cell models. nih.gov This was associated with the promotion of autophagy through the inactivation of the mTOR signaling pathway. nih.gov
Table 3: Neuroprotective Mechanisms of Mannuronate Oligosaccharides in Experimental Systems This table is interactive. You can sort and filter the data.
| Experimental Model | Compound | Key Mechanistic Finding | Outcome | Reference |
|---|---|---|---|---|
| Parkinson's Disease (in vitro, 6-OHDA) | Unsaturated Mannuronate Oligosaccharide (MOS) | Suppression of α-synuclein, antioxidant activity, anti-apoptotic (Bax/Bcl-2), improved autophagy | Neuroprotective effect on dopaminergic cells | doaj.org |
| Colitis-associated Neurological Dysfunction (in vivo) | Mannuronate Oligosaccharides (MAOS) | Inhibition of TLR4/MyD88/NF-κB pathway | Amelioration of neurological injury | nih.gov |
| Alzheimer's Disease (in vitro) | Unsaturated Mannuronate Oligosaccharide (M2-M11) | Inhibition of amyloid-β aggregation, reduced APP and BACE1, promotion of autophagy via mTOR pathway | Amelioration of Alzheimer's-like pathology | nih.gov |
Table of Compound Names
| Abbreviation | Full Name |
| 6-OHDA | 6-hydroxydopamine |
| ABCG2 | ATP-binding cassette super-family G member 2 |
| APP | Amyloid precursor protein |
| BACE1 | Beta-secretase 1 |
| Bax | Bcl-2-associated X protein |
| Bcl-2 | B-cell lymphoma 2 |
| GLUT9 | Glucose transporter 9 |
| MAOS | Mannuronate oligosaccharides |
| MOS | Mannuronate oligosaccharides |
| mTOR | Mammalian target of rapamycin |
| MyD88 | Myeloid differentiation primary response 88 |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| SUA | Serum uric acid |
| TLR4 | Toll-like receptor 4 |
| TNF-α | Tumor necrosis factor-alpha |
| UAOS | Unsaturated alginate oligosaccharides |
| URAT1 | Urate transporter 1 |
Advanced Analytical and Methodological Considerations in Mannuronate Oligosaccharides Dp20 Dp35 Research
High-Resolution Separation Techniques for Complex Mixtures
Effective separation of mannuronte oligosaccharides DP20-DP35 from complex mixtures is fundamental for their structural characterization and functional analysis. Given their high molecular weight and polarity, specialized chromatographic and electrophoretic techniques are employed.
Advanced Liquid Chromatography (e.g., HILIC-HPLC, GPC)
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of large, polar molecules like oligosaccharides. shodex.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention and separation of hydrophilic compounds. nih.gov For high-molecular-weight oligosaccharides, such as those in the DP20-DP35 range, specialized HILIC columns packed with multi-porous polyvinyl alcohol polymers modified with diol functional groups have been developed. shodex.com These columns offer enhanced separation of larger oligomers compared to standard size-exclusion chromatography (SEC). shodex.com
Table 1: Comparison of HILIC-HPLC and GPC for Mannuronate Oligosaccharide Analysis
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Gel Permeation Chromatography (GPC) |
| Separation Principle | Partitioning between a hydrophilic stationary phase and a partially organic mobile phase. nih.gov | Separation based on the hydrodynamic volume of the molecule in solution. creative-biolabs.com |
| Suitability for DP20-DP35 | Provides better resolution for larger oligomers. shodex.com | Commonly used for molecular weight determination of polysaccharides. creative-biolabs.com |
| Stationary Phase | Polar (e.g., silica, diol-modified polymers). shodex.comnih.gov | Porous particles with a defined pore size. |
| Mobile Phase | High organic solvent concentration with a small amount of aqueous buffer. | Aqueous buffers. |
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is another widely used method for the analysis of alginate and its derivatives. creative-biolabs.com GPC separates molecules based on their size in solution. creative-biolabs.com This technique is particularly useful for determining the molecular weight distribution of mannuronte oligosaccharide preparations. creative-biolabs.com By preparing a calibration curve with standards of known molecular weights, the average molecular weight and distribution of the DP20-DP35 fraction can be determined. creative-biolabs.com
Capillary Electrophoresis for Oligosaccharide Profiling
Capillary Electrophoresis (CE) offers high-resolution separation of charged molecules and is well-suited for the analysis of acidic oligosaccharides like mannuronates. nih.govresearchgate.net In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. nih.gov For oligosaccharide profiling, CE can be coupled with laser-induced fluorescence (LIF) detection to achieve high sensitivity. nih.gov This involves derivatizing the oligosaccharides with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonate (APTS). nih.gov
Capillary gel electrophoresis (CGE) is a variant of CE that utilizes a gel matrix within the capillary to enhance separation based on size, which is particularly advantageous for resolving high-mannose type oligosaccharides. nih.gov The separation mechanism in CGE for branched oligosaccharides is influenced by both the mannose content and the hydrodynamic volume of the glycans. nih.gov
Quantitative Analysis and Bioactivity Assays
Accurate quantification and the assessment of biological activity are critical steps in the research of mannuronte oligosaccharides DP20-DP35.
Spectrophotometric Assays for Enzyme Activity and Oligosaccharide Content
Spectrophotometric methods are commonly employed for the quantification of oligosaccharides and for assessing the activity of enzymes that degrade them, such as alginate lyases. The activity of alginate lyase can be determined by measuring the increase in absorbance at 235 nm, which corresponds to the formation of unsaturated uronic acid at the non-reducing end of the oligosaccharide product.
For quantifying the total sugar content, colorimetric assays such as the phenol-sulfuric acid method can be used. This method relies on the reaction of carbohydrates with phenol and sulfuric acid to produce a colored product that can be measured spectrophotometrically.
Cellular and Animal Model-Based Assays for Biological Activity Evaluation
The biological functions of mannuronte oligosaccharides are investigated using a variety of in vitro and in vivo models.
Cellular Assays: The anti-inflammatory and immunomodulatory properties of alginate oligosaccharides have been studied using cell lines such as RAW264.7 macrophages. mdpi.com These assays typically involve stimulating the cells with an inflammatory agent, like lipopolysaccharide (LPS), in the presence or absence of the oligosaccharides and then measuring the production of inflammatory mediators. For instance, studies have shown that certain alginate oligosaccharides can inhibit the inflammatory response in LPS-activated macrophages. mdpi.com The anti-tumor effects of mannuronate oligomers have been investigated using human leukemia cells (U937), where they were shown to enhance the synthesis of cytotoxic cytokines. nih.gov
Animal Models: Animal models are instrumental in evaluating the systemic effects of mannuronte oligosaccharides. For example, the ameliorative effects of mannuronate oligosaccharides on hyperuricemia have been studied in mice. nih.gov In these studies, key indicators such as serum uric acid levels and the expression of uric acid transporters in the kidney and intestine are analyzed. nih.gov Other studies have utilized rat models to investigate the protective effects of mannose oligosaccharides against intestinal injury induced by acetylsalicylic acid. nih.gov In such models, researchers assess parameters like intestinal morphology, immune markers, and inflammatory responses. nih.gov
Table 2: Examples of Animal Models in Mannuronate Oligosaccharide Research
| Animal Model | Application | Key Findings |
| Hyperuricemic Mice | Investigating the effects on uric acid metabolism. nih.gov | Mannuronate oligosaccharides promoted uric acid excretion and modulated gut microbiota. nih.gov |
| Acetylsalicylic Acid-Treated Rats | Evaluating the protective effects against intestinal injury. nih.gov | Mannose oligosaccharides improved immune function and protected the intestines from damage. nih.gov |
| Raccoon Dogs | Studying the impact on fur quality and gut microbiota. frontiersin.org | Mannan (B1593421) oligosaccharides enhanced antioxidant capacity and improved fur quality by regulating gut microbiota. frontiersin.org |
Integrated Omics Approaches for Comprehensive Biological Understanding
Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for gaining a holistic understanding of the biological effects of oligosaccharides. While specific integrated omics studies on mannuronte oligosaccharides DP20-DP35 are not extensively reported, research on other complex oligosaccharides, such as human milk oligosaccharides (HMOs), provides a framework for future investigations. biorxiv.orgnih.govnih.govresearchgate.net
By integrating transcriptomic and glycomic data, researchers have been able to identify the genes responsible for the biosynthesis of HMOs. nih.govresearchgate.net A similar approach could be applied to understand the cellular responses to mannuronte oligosaccharides. For instance, treating specific cell types with these oligosaccharides and subsequently performing transcriptomic and proteomic analyses could reveal the signaling pathways and cellular processes that are modulated. Metabolomic analysis of biofluids from animal models treated with mannuronte oligosaccharides could provide insights into their metabolic fate and systemic effects. The integration of these multi-omics datasets can help in constructing comprehensive models of the mechanisms of action of these complex carbohydrates. embopress.org
Metabolomics in Conjunction with Microbiome Analysis
The interplay between Mannuronate Oligosaccharides with a degree of polymerization of 20-35 (DP20-DP35) and the gut microbiome can be effectively elucidated through the integrated application of metabolomics and microbiome analysis. This dual approach provides a comprehensive understanding of the functional consequences of the consumption of these specific oligosaccharides by gut microbes and their subsequent impact on the host's metabolic state. While research specifically targeting the DP20-DP35 range of mannuronte oligosaccharides is nascent, studies on broader categories of alginate oligosaccharides (AOS) offer significant insights into the expected modulatory effects.
Alginate oligosaccharides have been shown to induce notable shifts in the composition of the gut microbiota. These alterations are often accompanied by significant changes in the metabolic output of the microbiome, which can be captured through metabolomic profiling of biofluids such as plasma and feces, as well as cecal contents. A key outcome of the microbial fermentation of these oligosaccharides is the production of short-chain fatty acids (SCFAs), including butyrate, which is a primary energy source for colonocytes and has a role in maintaining gut barrier integrity.
Furthermore, the influence of these oligosaccharides extends to lipid metabolism. Research has indicated that supplementation with alginate oligosaccharides can lead to a reduction in plasma cholesterol levels, an effect that is associated with an increased fecal excretion of bile acids. This suggests that mannuronte oligosaccharides DP20-DP35 may interfere with the enterohepatic circulation of bile acids, a key pathway in cholesterol homeostasis. Metabolomic analyses can pinpoint specific alterations in bile acid profiles, providing a mechanistic link between the consumption of these oligosaccharides, microbial activity, and host lipid metabolism.
Table 1: Reported Effects of Alginate Oligosaccharides on Gut Microbiota and Metabolites
| Microbiota/Metabolite | Observed Change | Potential Implication |
|---|---|---|
| Bacteroides ovatus | Increased abundance | Enhanced degradation of complex carbohydrates. |
| Butyrate | Increased concentration in cecum | Improved gut barrier function and energy source for colonocytes. |
| Fecal Bile Acids | Increased excretion | Associated with reduced plasma cholesterol levels. nih.gov |
| Plasma Cholesterol | Decreased levels | Modulation of host lipid metabolism. nih.gov |
Transcriptomics and Proteomics to Elucidate Cellular Responses
Transcriptomic and proteomic approaches are pivotal in dissecting the molecular mechanisms that underpin the cellular responses to Mannuronate Oligosaccharides DP20-DP35. These technologies allow for a global analysis of gene and protein expression changes in host cells and tissues following exposure to these specific oligosaccharides, thereby revealing the signaling pathways and biological processes that are modulated.
Studies on related guluronate oligosaccharides (GOS), a component of alginate, have demonstrated that these molecules can elicit immunomodulatory effects. Proteomic analyses of macrophage cell lines treated with GOS have revealed significant alterations in the expression of proteins involved in key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a central regulator of inflammatory responses, and its modulation by these oligosaccharides suggests a potential role in balancing pro- and anti-inflammatory processes.
Furthermore, proteomics has identified changes in proteins associated with antioxidant responses, glycolysis, and cytoskeletal organization. nih.gov These findings indicate that the cellular impact of these oligosaccharides is multifaceted, extending beyond immunomodulation to influence cellular metabolism and structure. For instance, alterations in cytoskeletal proteins may affect cell morphology and migration, which are critical for immune surveillance and tissue repair.
Transcriptomic analyses of gut tissues from subjects administered alginate have shown differential expression of genes involved in lipid and carbohydrate metabolism. This corroborates the findings from metabolomic studies and provides a genetic-level understanding of how these oligosaccharides can influence systemic metabolic homeostasis. The coordinated changes in gene expression in pathways related to lipid synthesis and breakdown can explain the observed reductions in plasma lipid levels.
Table 2: Cellular Responses to Alginate-Derived Oligosaccharides Identified by Proteomics and Transcriptomics
| Analytical Approach | Key Findings | Affected Cellular Pathways/Processes |
|---|---|---|
| Proteomics | Differential expression of proteins in macrophages. | NF-κB signaling, Inflammation, Antioxidant activity, Glycolysis, Cytoskeletal processes. nih.gov |
| Transcriptomics | Differential expression of genes in gut tissue. | Lipid metabolism, Carbohydrate metabolism. mdpi.com |
Emerging Research Applications and Potential Technological Advancements Non Clinical Focus
Development as Biotechnological Tools for Enzyme Characterization and Substrate Specificity Studies
Mannuronate oligosaccharides, including those in the DP20-DP35 range, serve as critical tools for the detailed study of alginate-degrading enzymes, particularly alginate lyases. These enzymes break down the complex alginate polymer and are categorized into different polysaccharide lyase (PL) families. nih.gov The characterization of these enzymes is essential for their application in biofuel production, bioremediation, and the generation of bioactive oligosaccharides.
The use of well-defined oligosaccharide substrates, such as mannuronate oligosaccharides of a specific DP, allows researchers to elucidate the precise mode of action of these enzymes. nih.gov For instance, studies can determine whether an enzyme acts in an endo-lytic fashion (cleaving internal bonds within the polysaccharide chain) or an exo-lytic fashion (cleaving terminal units). nih.gov When an endo-acting lyase is presented with a substrate like a DP20-DP35 mannuronate oligosaccharide, the initial degradation products will be a mix of smaller oligosaccharides, providing insight into the enzyme's cutting pattern and preferred substrate size. nih.gov
Research on specific alginate lyases, such as BcelPL6 from a human gut microbe, has utilized mannuronate oligosaccharides to define substrate specificity. nih.gov By observing the degradation products—often unsaturated di- and trisaccharides—researchers can confirm an enzyme's preference for mannuronic acid blocks within the alginate chain. nih.gov Oligosaccharides of varying lengths are used to map the enzyme's active site and understand how it recognizes and binds to its substrate before catalysis. researchgate.net The degradation of a DP20-DP35 substrate can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) to analyze the resulting profile of smaller oligosaccharides, revealing the step-by-step enzymatic process. researchgate.net
Table 1: Application of Mannuronate Oligosaccharides in Enzyme Studies
| Research Area | Application of Mannuronate Oligosaccharides (MOS) | Outcome |
|---|---|---|
| Enzyme Mode of Action | Substrate for endo- and exo-lyases. | Differentiates between internal and terminal cleavage patterns. nih.gov |
| Substrate Specificity | Used to test enzyme preference for M-blocks vs. G-blocks. | Confirms enzyme's specific affinity for mannuronate residues. nih.gov |
| Product Profile Analysis | Degradation of defined DP substrates (e.g., DP20-DP35). | Identifies the size of primary degradation products (e.g., di-, tri-saccharides). nih.gov |
| Kinetic Studies | Serves as a substrate for measuring reaction rates. | Determines the catalytic efficiency and mechanism of the enzyme. |
Application in Agricultural and Plant Science Research
Alginate-derived oligosaccharides (AOS), including mannuronate-rich variants, are recognized as potent biostimulants in agriculture, capable of promoting plant growth and enhancing resilience to environmental stress.
Mannuronate oligosaccharides have been shown to significantly stimulate plant growth, particularly in the development of root systems. researchgate.netmdpi.com Enhanced root architecture is crucial for improving nutrient and water uptake, leading to healthier and more productive crops. researchgate.net
The mechanism of action often involves the modulation of plant hormone signaling pathways. Research on rice (Oryza sativa L.) demonstrated that alginate oligosaccharides can induce the expression of auxin-related genes, leading to an accumulation of the growth hormone indole-3-acetic acid (IAA) in the roots. nih.gov One study documented a 37.8% increase in IAA concentration in rice roots following treatment with AOS. nih.gov This hormonal change promotes the formation and elongation of roots. nih.govresearchgate.net Studies on barley (Hordeum vulgare L.) have similarly found that AOS with a higher ratio of mannuronate to guluronate (M/G ratio) and a low molecular weight were most effective at promoting seedling and root growth. researchgate.net
Table 2: Effects of Alginate Oligosaccharides (AOS) on Plant Growth Parameters
| Plant Species | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Rice (Oryza sativa L.) | Root IAA Concentration | 37.8% increase | nih.gov |
| Rice (Oryza sativa L.) | Root Growth | Promoted in a dose-dependent manner | nih.gov |
| Barley (Hordeum vulgare L.) | Seedling & Root Growth | Stimulated, especially with high M/G ratio AOS | researchgate.net |
| Strawberry | Total Yield | Increased by 15.25% - 24.77% | mdpi.com |
| Tomato | Biomass Accumulation | Increased due to enhanced photosynthesis | mdpi.com |
Beyond growth promotion, mannuronate oligosaccharides are being investigated for their ability to bolster plant defenses against abiotic stresses like drought. The application of AOS has been proposed to enhance stress resistance in crops such as wheat and cucumber in a manner dependent on the stress-related hormone abscisic acid (ABA). By priming the plant's defense systems, these oligosaccharides can help mitigate the negative impacts of adverse environmental conditions, contributing to more stable crop yields.
Research in Veterinary Science and Animal Nutrition
The influence of non-digestible oligosaccharides on gut health is a well-established concept, and research is extending to the potential use of mannuronate oligosaccharides in animal production systems.
Mannuronate oligosaccharides are being explored as potential prebiotic feed additives for livestock and poultry. As non-digestible carbohydrates, they can pass through the upper gastrointestinal tract to the lower gut, where they become available for fermentation by beneficial microbes. mdpi.com The inclusion of such functional ingredients in animal feed is aimed at improving animal health, growth performance, and feed efficiency, offering a potential alternative to the use of antibiotic growth promoters. While much of the existing commercial application has focused on mannan (B1593421) oligosaccharides (MOS) derived from yeast, alginate-derived oligosaccharides represent a novel source with distinct properties.
The primary mechanism by which mannuronate oligosaccharides may benefit animal health is through the modulation of the gut microbiota. mdpi.comnih.gov In vitro fermentation studies using complex gut bacterial communities have shown that alginate oligosaccharides can selectively stimulate the growth of beneficial bacteria, such as Bacteroides. mdpi.com Furthermore, the fermentation of these oligosaccharides by gut microbes leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. mdpi.com
Table 3: Reported Effects of Mannuronate Oligosaccharides on Gut Microbiota
| Model | Microbial Change | Metabolic Change | Reference |
|---|---|---|---|
| In Vitro Gut Model | Stimulation of Bacteroides growth | Increased Short-Chain Fatty Acid (SCFA) levels | mdpi.com |
| Mouse Model | Promotion of Roseburia and Prevotella abundance | - | nih.gov |
| Mouse Model | Reduction of Akkermansia and Lactobacillus levels | - | nih.gov |
| General | Exert efficacy in shaping gut microbiota | Regulation of gut-brain axis | nih.gov |
Investigation as Functional Ingredients in Food Science and Preservation
The exploration of mannuronate oligosaccharides (MOS) with a DP of 20-35 as functional ingredients in the food industry is an expanding area of research. These investigations are primarily centered on their potential to enhance food quality and extend shelf life, not on direct health claims. The functional properties of these oligosaccharides, such as their antioxidant and antimicrobial activities, are of significant interest.
Alginate oligosaccharides (AOS), the broader family to which mannuronate oligosaccharides belong, have demonstrated a range of beneficial effects in food applications. researchgate.netnih.gov Research indicates that AOS can act as prebiotics, possess antioxidant and antimicrobial properties, and have applications as cryoprotectants for frozen foods and in postharvest treatments. nih.gov The biological activities of these oligosaccharides are closely linked to their structural characteristics, including their degree of polymerization. sciopen.com
While much of the research has focused on alginate oligosaccharides in general, the specific chain length of DP20-35 is thought to influence their functional efficacy. Generally, lower molecular weight oligosaccharides are noted for their improved water solubility compared to high molecular weight alginates. nih.gov Some studies suggest that lower molecular weight AOS exhibit higher antioxidant activity. nih.gov However, detailed research focusing specifically on the DP20-DP35 range is still emerging.
The potential mechanisms behind the food preservation capabilities of oligosaccharides include their ability to inhibit the growth of spoilage microorganisms and to protect food components from oxidative degradation. aprofood.com Oligosaccharides are being investigated for their capacity to maintain the quality of perishable items like fruits and meat products by enhancing their antioxidant capacity and water retention. aprofood.com
The following table summarizes the potential functional applications of mannuronate oligosaccharides in food science based on the properties of the broader alginate oligosaccharide family.
| Functional Property | Potential Application in Food Science and Preservation | Supporting Evidence for Alginate Oligosaccharides |
| Antioxidant Activity | Protection of food lipids and vitamins from oxidation, prevention of color and flavor deterioration. | Alginate oligosaccharides have been shown to possess antioxidant properties. researchgate.netnih.gov |
| Antimicrobial Activity | Inhibition of the growth of pathogenic and spoilage bacteria and fungi in food products. | Alginate oligosaccharides have demonstrated antimicrobial effects. researchgate.netnih.gov |
| Prebiotic Potential | Incorporation into functional foods to support the growth of beneficial gut bacteria. | Alginate oligosaccharides are recognized for their prebiotic applications. nih.gov |
| Cryoprotectant | Protection of food structure and prevention of quality loss during freezing and thawing cycles. | Alginate oligosaccharides have been utilized as cryoprotectants for frozen foods. nih.gov |
| Postharvest Treatment | Extension of the shelf life of fruits and vegetables by delaying ripening and senescence. | The use of alginate oligosaccharides in postharvest treatments has been explored. nih.gov |
It is important to note that while these applications are promising, further research is required to specifically elucidate the efficacy and mechanisms of action of mannuronate oligosaccharides with a DP of 20-35.
Development as Reference Standards and Reagents for Glycoscience Research
The advancement of glycoscience, the study of the structure and function of carbohydrates, is heavily reliant on the availability of well-characterized reference standards. Mannuronate oligosaccharides with a defined degree of polymerization, such as the DP20-DP35 fraction, are being developed to serve this critical need. These highly purified oligosaccharides act as essential tools for the calibration of analytical instruments, the validation of new analytical methods, and as reagents in fundamental carbohydrate research.
The structural complexity of carbohydrates necessitates the use of advanced analytical techniques for their characterization, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The development of oligosaccharide libraries and standards is crucial for the accurate interpretation of data generated by these methods. ucdavis.eduacs.org These standards enable researchers to identify and quantify specific carbohydrate structures in complex biological samples.
The preparation of homogenous oligosaccharides of a defined length is a critical step in the development of these standards. nih.gov This often involves the controlled depolymerization of polysaccharides followed by sophisticated purification techniques to isolate fractions with a specific degree of polymerization. nih.gov The characterization of these purified oligosaccharides is then performed using a combination of analytical methods to confirm their structure and purity. nih.gov
The availability of mannuronate oligosaccharide standards with a DP of 20-35 would facilitate a deeper understanding of the structure-function relationships of these molecules. For instance, having access to well-defined standards allows for more precise investigations into how chain length influences biological activity. One study on alginate oligosaccharides highlighted the importance of determining the structure of different fractions to better understand their structure-function relationships at a molecular level. nih.gov
The following table outlines the key roles of mannuronate oligosaccharides DP20-DP35 as reference standards and reagents in glycoscience.
| Application | Description | Importance in Glycoscience Research |
| Analytical Method Validation | Used to assess the accuracy, precision, and linearity of new analytical methods for carbohydrate analysis. | Ensures the reliability and reproducibility of experimental results in glycoscience. |
| Instrument Calibration | Employed to calibrate instruments such as mass spectrometers and chromatographs for the accurate measurement of oligosaccharide size and quantity. | Crucial for obtaining accurate and comparable data across different studies and laboratories. |
| Structural Elucidation | Serve as reference compounds in techniques like NMR and mass spectrometry to help identify unknown carbohydrate structures. | Aids in the detailed structural characterization of complex glycans from various biological sources. |
| Enzyme Specificity Studies | Utilized as substrates to determine the specific activity and mode of action of carbohydrate-active enzymes. | Advances the understanding of enzyme function and facilitates the development of new biocatalysts. |
| Biological Activity Screening | Used as precisely defined molecules to investigate the relationship between oligosaccharide structure and biological function. | Enables the identification of specific structural motifs responsible for observed biological effects. |
The development and availability of well-characterized mannuronate oligosaccharides in the DP20-DP35 range are therefore essential for advancing fundamental and applied research in the field of glycoscience.
Future Directions and Research Challenges in Mannuronate Oligosaccharides Dp20 Dp35
Elucidating Comprehensive Structure-Function Relationships at the Oligosaccharide Level
A primary challenge in the study of MAOS DP20-DP35 is the detailed elucidation of how their specific structures dictate their biological functions. The biological activity of alginate oligosaccharides (AOS) is not solely determined by their size but also by the sequence and ratio of their constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G). For MAOS, which are rich in M-blocks, the precise arrangement and any residual G-blocks within the DP20-DP35 range can significantly influence their efficacy.
Research indicates that the biological effects of oligosaccharides are highly specific. For instance, the ability of mannose-binding lectins to recognize mannose-containing glycans is highly dependent on the topography of their binding sites. nih.gov This principle of structural specificity underscores the need for a deeper understanding of how MAOS DP20-DP35 interact with biological targets. Studies on other complex oligosaccharides, such as those from human milk, have shown that specific fucosylation and sialylation patterns are necessary for functions like preventing pathogen adhesion or modulating immune responses. nih.gov
Future research must therefore focus on:
Precise Mapping: Correlating the exact sequence and conformation of MAOS DP20-DP35 fractions with specific biological outcomes.
Receptor Identification: Identifying the specific cellular receptors and binding proteins that interact with these oligosaccharides.
Mechanistic Studies: Investigating the downstream signaling pathways activated upon the binding of MAOS to their biological targets.
A significant hurdle is that many studies have historically used undefined mixtures of AOS with varying DPs, making it difficult to attribute specific effects to a single type of molecule. researchgate.net Isolating and studying homogeneous DP20-DP35 fractions is critical to building a clear structure-function relationship. researchgate.netnih.gov
Advancements in Controlled and Scalable Production of Homogeneous DP20-DP35 Fractions
The production of well-defined, homogeneous fractions of MAOS with a specific DP range like 20-35 remains a significant bottleneck. Traditional methods involving acid hydrolysis often result in a wide distribution of oligosaccharide sizes and are difficult to control.
The future of MAOS production lies in enzymatic and microbial processes. nih.gov The use of specific alginate lyases is a promising strategy to produce AOS with precise structures and functionalities. nih.gov These enzymes can be engineered to cleave specific glycosidic linkages, offering greater control over the final product's DP and monomer composition.
Key areas for advancement include:
Enzyme Discovery and Engineering: Identifying or engineering novel alginate lyases with high specificity for mannuronic acid blocks to generate targeted DP20-DP35 fractions.
Recombinant Systems: Developing robust recombinant microbial systems for the large-scale, cost-effective production of these specific enzymes and, ultimately, the oligosaccharides themselves. researchgate.netnih.gov
Process Optimization: Refining reaction conditions (e.g., pH, temperature, enzyme/substrate ratio) and downstream purification processes, such as chromatography, to ensure the high-purity, scalable production of the desired MAOS fractions.
Overcoming these production challenges is essential for providing researchers with the standardized materials needed for rigorous biological and preclinical studies.
Development of Novel Analytical Platforms for Detailed Characterization of Complex MAOS Mixtures
The inherent complexity and heterogeneity of oligosaccharide mixtures demand sophisticated analytical techniques for their characterization. nih.gov While traditional methods exist, there is a continuous need for novel platforms that offer higher resolution, sensitivity, and throughput.
Chromatographic methods are central to oligosaccharide analysis. ugent.be High-Performance Liquid Chromatography (HPLC) is a powerful tool, especially when coupled with mass spectrometry (MS). ugent.benih.gov Techniques like Hydrophilic Interaction Chromatography (HILIC) have proven effective for separating complex glycans. nih.gov
Mass spectrometry is indispensable for structural analysis, providing information on molecular weight, composition, and sequence. nih.gov Methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionization, while tandem mass spectrometry (MS/MS) provides fragmentation data crucial for sequencing. nih.govnih.gov
Future development in this area should focus on:
High-Resolution Separation: Advancing multidimensional liquid chromatography techniques to better resolve isomeric and closely related oligosaccharide structures within complex mixtures.
Advanced Mass Spectrometry: Utilizing high-resolution MS platforms like Quadrupole-Exactive Orbitrap MS for direct, sensitive, and accurate mass measurements without the need for time-consuming derivatization. mdpi.com
Integrated Platforms: Combining techniques such as ion mobility spectrometry with MS to add another dimension of separation based on molecular shape, further enhancing the ability to distinguish between isomers.
Software and Databases: Creating specialized software and databases to automate the interpretation of complex MS data and facilitate the structural elucidation of MAOS.
The table below summarizes some key analytical techniques used in oligosaccharide characterization.
| Analytical Technique | Principle of Separation/Detection | Application in MAOS Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their differential partitioning between a stationary and a mobile phase. ugent.be | Isolation and purification of specific DP fractions. nih.govnih.gov |
| Hydrophilic Interaction Chromatography (HILIC) | A variant of HPLC that uses a hydrophilic stationary phase to separate polar compounds. nih.gov | Effective for separating labeled and unlabeled glycans, including structural isomers. nih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. nih.gov | Determines molecular weight and composition of MAOS. nih.govnih.gov |
| Tandem MS (MS/MS) | Involves multiple stages of mass analysis to fragment ions and analyze the products. nih.gov | Provides structural details, including monomer sequence and linkage information. nih.govnih.gov |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle sizes in the column for higher resolution and faster analysis compared to HPLC. mdpi.com | Rapid and high-resolution profiling of complex oligosaccharide mixtures. mdpi.com |
Exploration of Synergistic Effects with Other Bioactive Compounds in Research Models
The potential for MAOS DP20-DP35 to act synergistically with other bioactive compounds is a promising area of future research. This approach could enhance therapeutic efficacy or allow for the use of lower concentrations of active agents, potentially reducing side effects.
Recent studies have demonstrated the synergistic potential of other mannan (B1593421) oligosaccharides (MOS). For example, MOS has been shown to potentiate the action of certain antibiotics against pathogenic bacteria by potentially increasing bacterial membrane permeability. frontiersin.org One study found that low molecular weight MOS rendered the antibiotic ceftazidime (B193861) more effective against Klebsiella pneumoniae. frontiersin.org
Another research model explored the synergy between MOS and onion peel (OP), a source of bioactive compounds like flavonoids and phenols. nih.govnih.gov In an in vitro rumen fermentation model, the combination of MOS and OP led to greater improvements in fermentation parameters than either substance alone.
The table below presents selected findings from a study on the synergistic effects of Mannan Oligosaccharide (MOS) and Onion Peel (OP) on in vitro fermentation of a high concentrate (HC) diet.
| Treatment | Total Volatile Fatty Acids (mmol/L) | Acetate (mmol/L) | Methane (% of total gas at 24h) |
| Control (HC Diet) | Data not specified | Data not specified | Data not specified |
| MOS + OP Combination | Highest production observed (p = 0.002) | Highest production observed (p = 0.002) | Decreased production (p < 0.05) |
| MOS alone | Lower than combination | Lower than combination | Decreased production (p < 0.05) |
| OP alone | Lower than combination | Lower than combination | Decreased production (p < 0.05) |
| Data adapted from a study evaluating synergistic effects in a high concentrate diet model. nih.govnih.gov |
Future research on MAOS DP20-DP35 should systematically investigate their synergistic potential with:
Antibiotics: To combat antimicrobial resistance.
Anti-inflammatory agents: To enhance effects in models of inflammatory diseases.
Other prebiotics and probiotics: To achieve more potent modulation of gut microbiota.
Phytochemicals: To explore novel combinations for health applications.
Application in More Complex and Physiologically Relevant Biological Models and Systems
To translate the potential of MAOS DP20-DP35 from the laboratory to practical applications, it is crucial to move beyond simple cell culture models and utilize more complex and physiologically relevant systems. This involves employing in vivo animal models of disease and advanced in vitro systems that better mimic human physiology.
Recent research has already begun this transition. For instance, MAOS have been shown to ameliorate experimental colitis and associated neurological dysfunction in mice, highlighting their potential to influence the gut-brain axis. nih.gov In this model, MAOS administration was linked to the regulation of specific gut microbiota, serum metabolites, and key inflammatory pathways. nih.gov Another study demonstrated that MAOS could reduce serum uric acid in a hyperuricemic mouse model by promoting uric acid excretion and modulating gut microbiota. nih.gov
Future applications in complex models should include:
Organ-on-a-chip models: To study the effects of MAOS on specific human tissues (e.g., gut-on-a-chip) in a controlled microenvironment.
Humanized animal models: To better predict the human response by, for example, using mice with transplanted human gut microbiota.
Long-term studies: To assess the chronic effects of MAOS administration in disease prevention and management models.
Tissue Engineering: Exploring the use of MAOS in biomaterials, such as hydrogels for bone and tissue regeneration, which represents a complex interplay between the oligosaccharide and host regenerative processes. mdpi.com
Addressing the Heterogeneity and Purity Challenges in Research Materials
A persistent and overarching challenge in oligosaccharide research is the heterogeneity of the source materials. nih.gov Naturally derived MAOS are often a complex mixture of molecules with varying degrees of polymerization, monomer composition, and even isomeric structures. nih.govnih.gov This heterogeneity makes it difficult to establish definitive cause-and-effect relationships in biological studies. researchgate.net
The lack of pure, well-characterized standards hinders research progress. Most current investigations into the biological activities of AOS have utilized mixtures with non-uniform DPs, complicating the interpretation of results and making it difficult to pinpoint which specific structures are responsible for the observed effects. researchgate.net
Addressing this challenge requires a concerted effort in:
Standardization of Materials: Establishing protocols for the production and characterization of reference-grade MAOS DP20-DP35 materials.
Improved Purification: Developing and scaling up high-resolution purification techniques to isolate homogeneous fractions with high purity.
Transparent Reporting: Encouraging researchers to fully report the structural characteristics (DP distribution, purity, monomer composition) of the MAOS materials used in their studies to ensure reproducibility and allow for cross-study comparisons.
Overcoming the challenges of heterogeneity and purity is fundamental to advancing the field and unlocking the true potential of MAOS DP20-DP35 as bioactive compounds.
Q & A
Basic Research Questions
Q. How are Mannuronate oligosaccharides (MOS) DP20-DP35 typically prepared for structural and functional studies?
- Methodological Answer : MOS DP20-DP35 are commonly derived from alginate depolymerization. Physicochemical methods like acid hydrolysis (e.g., 0.1–1.0 M HCl at 60–80°C) or enzymatic cleavage using alginate lyases are employed to break β-1,4-glycosidic bonds. Enzymatic methods are preferred for controlled DP ranges, as they yield specific oligomer profiles . Post-depolymerization, purification involves size exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) to isolate DP20-DP35 fractions .
Q. What analytical techniques are used to confirm the DP range and structural homogeneity of MOS DP20-DP35?
- Methodological Answer :
- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight distribution and DP homogeneity.
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies mannuronate/guluronate block ratios and glycosidic linkages (e.g., polyM vs. heteropolymeric sequences) .
- High-Performance Anion-Exchange Chromatography (HPAEC) : Quantifies DP distribution using pulsed amperometric detection .
- Example Data : A typical SEC elution profile shows MOS DP20-DP35 eluting between 15–20 min, with MALDI-TOF peaks at m/z 3,900–6,800 (sodium adducts) .
Q. What standardized in vitro assays evaluate the bioactivity of MOS DP20-DP35?
- Methodological Answer :
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (e.g., RAW264.7 cells) via ELISA .
- Enzyme Inhibition Assays : Assess xanthine oxidase (XO) inhibition to study uric acid modulation, using allopurinol as a positive control .
- Biofilm Disruption : Quantify biofilm biomass reduction in Pseudomonas aeruginosa via crystal violet staining after MOS treatment (e.g., 1–5 mg/mL for 24 h) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for MOS DP20-DP35 across studies?
- Methodological Answer : Discrepancies often arise from variability in oligosaccharide purity, DP distribution, or assay conditions. To mitigate:
- Standardize Oligosaccharide Characterization : Report DP range (e.g., SEC data), block structure (NMR), and endotoxin levels.
- Control Experimental Variables : Use consistent cell lines (e.g., Caco-2 for gut models) and validate animal models (e.g., hyperuricemic mice vs. genetic knockouts) .
- Meta-Analysis : Compare datasets using advanced statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors .
Q. What experimental designs optimize the study of MOS DP20-DP35 interactions with gut microbiota?
- Methodological Answer :
- Gnotobiotic Models : Use germ-free mice colonized with human microbiota to track MOS-induced microbial shifts via 16S rRNA sequencing .
- Metabolomic Profiling : Pair microbiota analysis with short-chain fatty acid (SCFA) quantification via GC-MS to link structural changes to functional outcomes .
- Example Design : A 4-week study administering 200 mg/kg/day MOS to hyperuricemic mice reduced Tyzzerella abundance (from 12.3% to 4.7%) and increased Lactobacillus (from 8.1% to 15.2%) .
Q. What challenges exist in correlating in vitro bioactivity of MOS DP20-DP35 with in vivo efficacy?
- Methodological Answer : Key challenges include:
- Bioavailability : MOS may undergo degradation in the gastrointestinal tract. Use radiolabeled MOS (e.g., 14C-tagged) to track absorption and tissue distribution .
- Dose Translation : In vitro IC50 values (e.g., XO inhibition) often exceed physiologically achievable doses. Validate using pharmacokinetic models .
- Host-Microbe Interactions : In vivo effects may depend on microbiota composition. Conduct antibiotic-depletion studies to isolate direct vs. indirect mechanisms .
Key Considerations for Future Research
- Standardized Reporting : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "In hyperuricemic mice (P), does MOS DP20-DP35 (I) compared to allopurinol (C) reduce serum uric acid (O) over 4 weeks (T)?" .
- Mechanistic Depth : Integrate multi-omics (transcriptomics, metabolomics) to elucidate MOS signaling pathways .
- Ethical Reproducibility : Follow journal guidelines for detailed methods and data sharing (e.g., Springer’s LaTeX templates for figures/tables) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
